Cas no 1807025-88-2 (3,5-Diamino-2-bromopyridine)

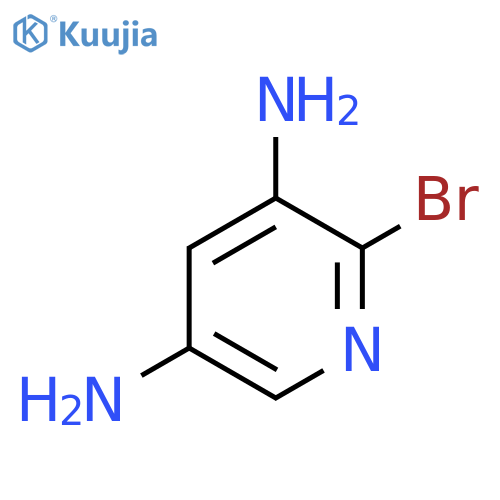

3,5-Diamino-2-bromopyridine structure

商品名:3,5-Diamino-2-bromopyridine

CAS番号:1807025-88-2

MF:C5H6BrN3

メガワット:188.025239467621

MDL:MFCD28737807

CID:4900590

3,5-Diamino-2-bromopyridine 化学的及び物理的性質

名前と識別子

-

- 3,5-Diamino-2-bromopyridine

- BrC1=NC=C(C=C1N)N

- 2-Bromo-3,5-diaminopyridine

- 2-Bromopyridine-3,5-diamine

- AMY28748

-

- MDL: MFCD28737807

- インチ: 1S/C5H6BrN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2

- InChIKey: RMLMMOGUWARCPJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(=CN=1)N)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 98.2

- トポロジー分子極性表面積: 64.9

- 疎水性パラメータ計算基準値(XlogP): 0.5

3,5-Diamino-2-bromopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D589926-5g |

3,5-Diamino-2-bromopyridine |

1807025-88-2 | 97% | 5g |

$1700 | 2024-05-24 | |

| eNovation Chemicals LLC | D589926-10g |

3,5-Diamino-2-bromopyridine |

1807025-88-2 | 97% | 10g |

$2720 | 2024-05-24 | |

| eNovation Chemicals LLC | D596928-25g |

2-bromo-3, 5-diaminopyridine |

1807025-88-2 | 97% | 25g |

$5220 | 2025-02-21 | |

| eNovation Chemicals LLC | D589926-1g |

3,5-Diamino-2-bromopyridine |

1807025-88-2 | 97% | 1g |

$570 | 2025-02-20 | |

| eNovation Chemicals LLC | D596928-1g |

2-bromo-3, 5-diaminopyridine |

1807025-88-2 | 97% | 1g |

$570 | 2025-02-21 | |

| eNovation Chemicals LLC | D596928-1g |

2-bromo-3, 5-diaminopyridine |

1807025-88-2 | 97% | 1g |

$570 | 2024-05-24 | |

| eNovation Chemicals LLC | D596928-10g |

2-bromo-3, 5-diaminopyridine |

1807025-88-2 | 97% | 10g |

$2720 | 2024-05-24 | |

| Alichem | A029013412-1g |

2-Bromo-3,5-diaminopyridine |

1807025-88-2 | 95% | 1g |

$3,097.65 | 2022-03-31 | |

| eNovation Chemicals LLC | D589926-1g |

3,5-Diamino-2-bromopyridine |

1807025-88-2 | 97% | 1g |

$570 | 2025-02-21 | |

| eNovation Chemicals LLC | D589926-5g |

3,5-Diamino-2-bromopyridine |

1807025-88-2 | 97% | 5g |

$1700 | 2025-02-20 |

3,5-Diamino-2-bromopyridine 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1807025-88-2 (3,5-Diamino-2-bromopyridine) 関連製品

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬